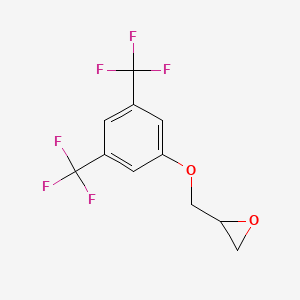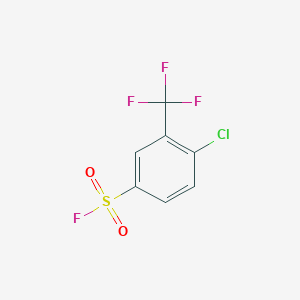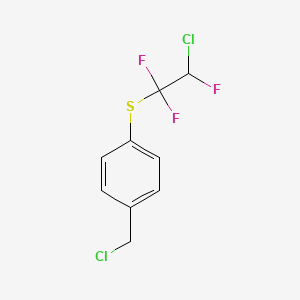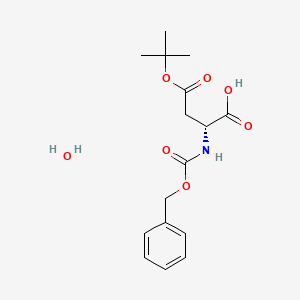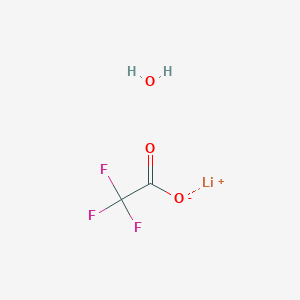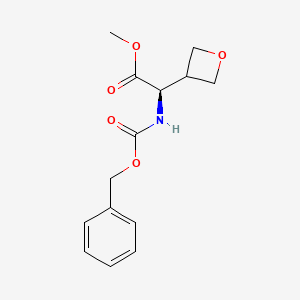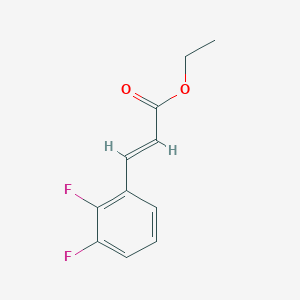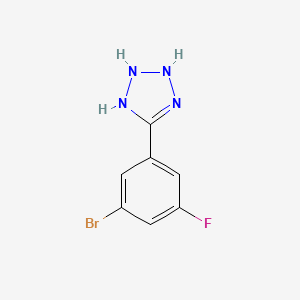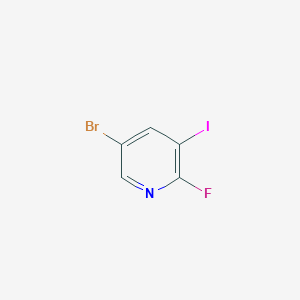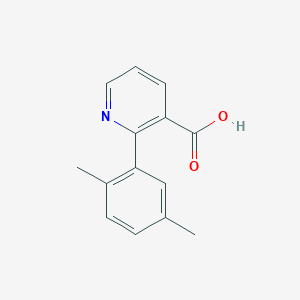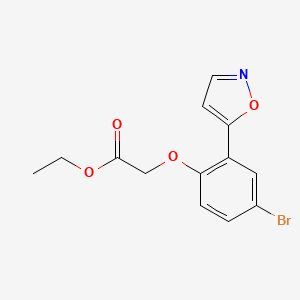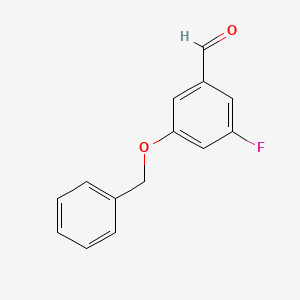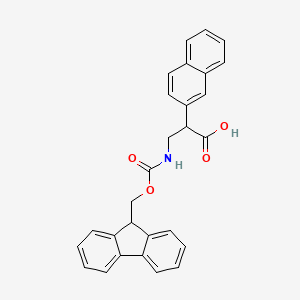![molecular formula C9H4ClF5O B6343525 2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride CAS No. 914637-11-9](/img/structure/B6343525.png)
2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride is a fluorinated organic compound with the molecular formula C9H4ClF5O and a molecular weight of 258.57 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize 2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride involves the reaction of 2-chloro-4-fluoromethylbenzene with trichloromethane in the presence of aluminum chloride . This reaction produces the desired compound under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize costs. Safety measures are also implemented to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential probe for studying biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride include:
Uniqueness
What sets this compound apart from similar compounds is its specific combination of halogen atoms and the trifluoromethyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
2-chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5O/c10-8(12,7(11)16)5-1-3-6(4-2-5)9(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWTFZJTYBGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)F)(F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
